3-Bromothiophene-2,4-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

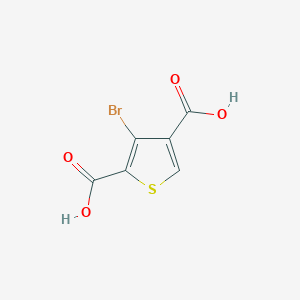

3-Bromothiophene-2,4-dicarboxylic acid is a chemical compound with the molecular formula C6H3BrO4S. It has a molecular weight of 251.06 g/mol. It is a white to light yellow crystal powder .

Synthesis Analysis

The synthesis of 3-Bromothiophene-2,4-dicarboxylic acid involves several steps. The process starts with the reaction of zinc dust and acetic acid. The mixture is heated to reflux, and 2,3,5-tribromothiophene is added dropwise. The mixture is then refluxed for 3 hours. After distillation, the organic layer is separated, washed, and dried over calcium chloride. The product is then fractionated to yield 3-Bromothiophene .Molecular Structure Analysis

The molecular structure of 3-Bromothiophene-2,4-dicarboxylic acid consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted at the 3-position with a bromine atom and at the 2 and 4-positions with carboxylic acid groups .Physical And Chemical Properties Analysis

3-Bromothiophene-2,4-dicarboxylic acid is a solid at room temperature . It has a molecular weight of 251.06 g/mol. The compound is white to light yellow in color and appears as a crystal powder .Scientific Research Applications

Supramolecular Chemistry

Scientific Field

Chemistry Application Summary: This compound is instrumental in the study of supramolecular chemistry, particularly in the formation of salts and cocrystals with other organic compounds, which is crucial for understanding non-covalent interactions within structures.

Methods of Application

It is used to form novel salts and cocrystals with derivatives of 1,3,5-triazine, which are then analyzed using single-crystal X-ray diffraction to understand the supramolecular interactions .

Results Summary

The research has led to the discovery of various non-covalent interactions, such as anion···π and π···π interactions, which contribute to the stability and formation of unique supramolecular networks .

Organic Electronics

Scientific Field

Electronics Application Summary: 3-Bromothiophene-2,4-dicarboxylic acid is used in the field of organic electronics, where it contributes to the development of p-type organic semiconductors due to its promising electronic properties.

Methods of Application

The compound is incorporated into small molecules for organic field-effect transistors (OFETs) applications, aiming to improve air and thermal stability as well as charge carrier mobility .

Results Summary

The synthesized compounds based on this acid have shown potential as effective p-type semiconductors for OFETs, indicating good air and thermal stability .

Catalysis and Gas Storage

Scientific Field

Material Science Application Summary: In material science, the compound’s derivatives are explored for their applications in catalysis and gas storage, which are part of the broader field of supramolecular materials.

Methods of Application

The compound is used to design new multi-component crystalline materials that exhibit various non-covalent interactions, playing a significant role in molecular recognition and assembly .

Results Summary

These materials have shown potential applications in diverse areas such as catalysis, magnetism, photoluminescence, drug delivery, and gas storage .

Conjugated Porous Polymers

Scientific Field

Polymer Chemistry Application Summary: The compound is also pivotal in the synthesis of triazine-thiophene-thiophene conjugated porous polymers, which are used in constructing three-dimensional donor-acceptor type polymers.

Methods of Application

A triazine-based molecule is used as the acceptor unit, and different thiophene derivatives as the donor units for the construction of these polymers through Stille cross-coupling reactions .

Results Summary

The resulting polymers exhibit enhanced properties for potential use in various applications, including electronics and energy storage .

Safety And Hazards

3-Bromothiophene-2,4-dicarboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name |

3-bromothiophene-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO4S/c7-3-2(5(8)9)1-12-4(3)6(10)11/h1H,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDPKIVWBXQFAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)O)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356023 |

Source

|

| Record name | 3-bromothiophene-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromothiophene-2,4-dicarboxylic acid | |

CAS RN |

57233-98-4 |

Source

|

| Record name | 3-bromothiophene-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186481.png)

![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186492.png)

![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)